molecular formula C17H26N2O2 B6274375 rac-tert-butyl N-{[(2R,3R)-2-phenylpiperidin-3-yl]methyl}carbamate, cis CAS No. 2307777-35-9

rac-tert-butyl N-{[(2R,3R)-2-phenylpiperidin-3-yl]methyl}carbamate, cis

Cat. No.: B6274375
CAS No.: 2307777-35-9
M. Wt: 290.4
InChI Key:
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Description

rac-tert-butyl N-{[(2R,3R)-2-phenylpiperidin-3-yl]methyl}carbamate, cis: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(2R,3R)-2-phenylpiperidin-3-yl]methyl}carbamate, cis typically involves multiple steps, starting with the preparation of the piperidine core. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct stereochemistry.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group and the piperidine ring allows for diverse reactivity patterns.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, rac-tert-butyl N-{[(2R,3R)-2-phenylpiperidin-3-yl]methyl}carbamate, cis is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to modulate biological processes makes it a candidate for therapeutic agents targeting various diseases.

Industry: In industry, this compound can be used as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which rac-tert-butyl N-{[(2R,3R)-2-phenylpiperidin-3-yl]methyl}carbamate, cis exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the biological context and the specific application.

Comparison with Similar Compounds

  • tert-Butyl N-methylcarbamate

  • N-Phenylpiperidine derivatives

  • cis-2-Phenylpiperidin-3-ylmethylamine

Uniqueness: Unlike its similar compounds, rac-tert-butyl N-{[(2R,3R)-2-phenylpiperidin-3-yl]methyl}carbamate, cis features a specific stereochemistry and functional groups that confer unique reactivity and biological activity. This distinctiveness makes it particularly valuable in specialized applications.

Properties

CAS No.

2307777-35-9

Molecular Formula

C17H26N2O2

Molecular Weight

290.4

Purity

95

Origin of Product

United States

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